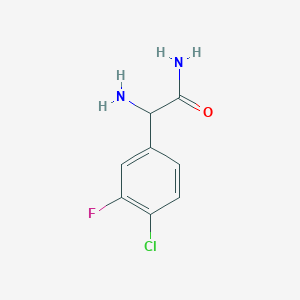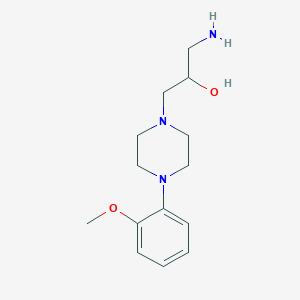
2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide is an organic compound with a molecular structure that includes an amino group, a chloro group, and a fluoro group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide typically involves the reaction of 4-chloro-3-fluoroaniline with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for the large-scale production of the compound with consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The chloro and fluoro groups can be reduced under specific conditions to yield different products.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenylacetamides.
Wissenschaftliche Forschungsanwendungen
2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro groups can participate in various chemical interactions. These interactions can affect the compound’s biological activity and its potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-3-fluoroaniline: A precursor in the synthesis of 2-Amino-2-(4-chloro-3-fluoro-phenyl)-acetamide.
2-Amino-2-(4-chloro-phenyl)-acetamide: Similar structure but lacks the fluoro group.
2-Amino-2-(3-fluoro-phenyl)-acetamide: Similar structure but lacks the chloro group.
Uniqueness
This compound is unique due to the presence of both chloro and fluoro groups on the phenyl ring. This combination of functional groups can result in distinct chemical properties and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8ClFN2O |
|---|---|
Molekulargewicht |
202.61 g/mol |
IUPAC-Name |
2-amino-2-(4-chloro-3-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H8ClFN2O/c9-5-2-1-4(3-6(5)10)7(11)8(12)13/h1-3,7H,11H2,(H2,12,13) |
InChI-Schlüssel |
UDFVVQYXXGIDGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(C(=O)N)N)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-[1-hydroxy-2-(methylamino)ethyl]phenol](/img/structure/B12120283.png)
![(2-[(1,2-Dimethyl-1H-indol-3-YL)thio]ethyl)amine](/img/structure/B12120285.png)
![5-bromo-N-{3-[(3,4-dimethylphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B12120293.png)


![1H-1,2,3-Triazole-4-acetic acid, 1-[3-(4-chlorophenyl)-2,1-benzisoxazol-5-yl]-5-methyl-](/img/structure/B12120304.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxyphenyl)-1,2,4-triazin-5-ol](/img/structure/B12120308.png)



![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(propan-2-yl)piperazine-1-carbothioamide](/img/structure/B12120322.png)
![3-(4-fluorobenzenesulfonyl)-1-(4-methylphenyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12120324.png)
![1,3,8,10b-tetrahydroxy-2-(3-methylbut-2-enyl)-5aH-[1]benzofuro[2,3-b]chromen-11-one](/img/structure/B12120330.png)
